molecular formula C7H5ClN2O B3089200 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190318-32-1

7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B3089200
CAS RN: 1190318-32-1
M. Wt: 168.58 g/mol
InChI Key: UABWTZSJVGFPPS-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a chemical compound with the CAS Number: 357263-48-0 . It has a molecular weight of 152.58 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 152.58 . Other properties such as boiling point, density, and pKa are predicted to be 290.6±20.0 °C, 1.425, and 13.08±0.40 respectively .

Scientific Research Applications

Heterocyclic Compounds in Kinase Inhibition

Heterocycles, including pyrrolopyridine derivatives, are pivotal in the design of kinase inhibitors due to their versatility in interacting with kinases through multiple binding modes. These compounds typically bind to the hinge region of the kinase, forming key interactions within the kinase pocket which contribute to potency and selectivity. This makes them essential scaffolds in kinase inhibitor design, where they can achieve multiple kinase binding modes, potentially offering advantages in inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Pyrrolidine and Its Derivatives in Drug Discovery

Pyrrolidine rings and their derivatives, including pyrrolizines and pyrrolidine-2-ones, play a crucial role in drug discovery due to their efficiency in exploring pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These features make pyrrolidine-based compounds a fertile ground for developing novel biologically active compounds with target selectivity, offering insights into the structural and biological activity relationship of such compounds (Li Petri et al., 2021).

Bioactive Pyrimidine and Pyrrole-Based Compounds

Pyrimidine and pyrrole derivatives are significant in organic chemistry for their applications in creating optical sensors and for their biological and medicinal applications. These compounds' ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, demonstrating their versatility beyond merely therapeutic applications (Jindal & Kaur, 2021).

Pyridine-Based Agrochemicals

Pyridine-based compounds are crucial in agrochemical applications, including fungicides, insecticides/acaricides, and herbicides. The discovery of these compounds often relies on intermediate derivatization methods, highlighting the chemical diversity and application breadth of pyridine moieties in developing novel lead compounds for agrochemical fields (Guan et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound acts as an inhibitor, preventing this activation and thus disrupting the signaling pathway .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to a decrease in cell proliferation and migration .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For example, in vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for research on 7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one could include further exploration of its synthesis methods, investigation of its chemical reactivity, and study of its potential biological activities. Given the interest in related 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors , this compound could also be studied in this context.

properties

IUPAC Name

7-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABWTZSJVGFPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224255
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190318-32-1
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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